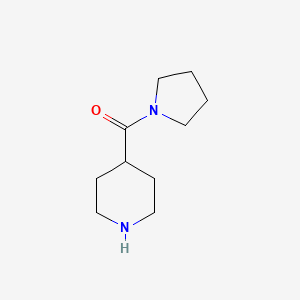

Piperidin-4-yl(pyrrolidin-1-yl)methanone

Descripción

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the structures of a vast number of pharmaceuticals and biologically active compounds. Piperidin-4-yl(pyrrolidin-1-yl)methanone is a prime example of a molecule constructed from two distinct heterocyclic systems. The piperidine (B6355638) ring is a six-membered heterocycle, while the pyrrolidine (B122466) ring is a five-membered heterocycle. The study of such molecules provides valuable insights into structure-activity relationships (SAR), where the spatial arrangement and physicochemical properties of these rings can significantly influence biological activity.

Significance of Piperidine and Pyrrolidine Scaffolds in Bioactive Molecules

Both piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of bioactive molecules.

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a fundamental building block in drug design. mdpi.com Its chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. mdpi.com Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.gov The presence of the nitrogen atom in the piperidine ring can act as a basic center, which can be important for receptor binding and pharmacokinetic properties.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another versatile scaffold widely utilized by medicinal chemists. researchgate.net Its non-planar "envelope" or "twist" conformations contribute to the three-dimensional structure of molecules, enabling them to explore pharmacophore space efficiently. nih.gov The pyrrolidine nucleus is present in numerous FDA-approved drugs and natural alkaloids, exhibiting a broad range of biological activities, including anticancer, antibacterial, and central nervous system effects. researchgate.netnih.gov The stereochemistry of substituted pyrrolidines can also play a critical role in their biological profiles. nih.gov

Research Landscape and Emerging Trends for Methanone (B1245722) Linkages in Drug Discovery

The methanone, or ketone, linkage serves as a rigid and polar connector between the piperidine and pyrrolidine rings in the title compound. In drug discovery, such linkages are not merely passive spacers but can actively participate in molecular interactions, such as hydrogen bonding with target proteins. The carbonyl group of the methanone can act as a hydrogen bond acceptor, which can be a key determinant of binding affinity and selectivity.

The research landscape for compounds containing piperidine and pyrrolidine moieties is vast, with ongoing efforts to develop new therapeutic agents. For instance, derivatives of 4-(1-pyrrolidinyl)piperidine (B154721) have been synthesized and evaluated for their analgesic and antimicrobial activities. researchgate.net While direct and extensive research on this compound itself is not widely published, its structural components are subjects of intense investigation. The combination of piperidine and pyrrolidine rings connected by a methanone bridge represents a promising area for the exploration of new chemical space.

Emerging trends in this area focus on the development of novel synthetic methodologies to create diverse libraries of such compounds for high-throughput screening. Furthermore, computational studies are being increasingly employed to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these molecules, thereby accelerating the drug discovery process. The exploration of compounds like this compound and its analogues is driven by the search for new treatments for a wide range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical and structural aspects within the context of medicinal chemistry. The primary objectives are:

To contextualize the compound within the broader field of heterocyclic chemistry.

To elucidate the significance of its constituent piperidine and pyrrolidine scaffolds in the design of bioactive molecules.

To discuss the role and emerging trends of the methanone linkage in drug discovery.

This review will adhere strictly to the provided outline, presenting scientifically accurate information based on available literature, while excluding any discussion of dosage, administration, safety, or adverse effects.

Structure

3D Structure

Propiedades

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCRUYLUQJNZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364074 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-95-0 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Piperidin-4-yl(pyrrolidin-1-yl)methanone

The formation of the target compound is most efficiently achieved by coupling piperidine (B6355638) and pyrrolidine (B122466) precursors. This involves the synthesis of the individual heterocyclic rings, which can be accomplished through various multi-step sequences, followed by the formation of the amide bond.

The synthesis of this compound logically begins with the preparation of its precursors: a piperidine moiety functionalized at the 4-position and a pyrrolidine ring. Typically, the piperidine precursor is a derivative of piperidine-4-carboxylic acid or piperidin-4-one. googleapis.com These precursors are often synthesized with a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during subsequent steps.

A common multi-step approach involves:

Synthesis of a protected piperidine precursor: For example, starting from a commercially available N-Boc-piperidin-4-one.

Functionalization at the 4-position: The ketone can be converted to a carboxylic acid functionality through various organic transformations.

Amide coupling: The resulting N-protected piperidine-4-carboxylic acid is then coupled with pyrrolidine.

Deprotection: The protecting group on the piperidine nitrogen is removed, typically under acidic conditions, to yield the final compound.

This modular approach allows for flexibility, as various substituted piperidine or pyrrolidine precursors can be used to generate a library of analogues.

The key step in synthesizing this compound is the formation of the amide bond between the piperidine-4-carboxylic acid moiety and the pyrrolidine ring. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and can be achieved using a wide array of coupling reagents. nih.govresearchgate.net

The general reaction involves activating the carboxylic acid group of an N-protected piperidine-4-carboxylic acid, which then reacts with pyrrolidine. Common activating agents and protocols include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. luxembourg-bio.com These are often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly effective for coupling, particularly in cases of sterically hindered or electron-deficient substrates. luxembourg-bio.com

The choice of solvent is typically an aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (B52724). A tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is usually added to neutralize the acid formed during the reaction.

| Coupling Reagent System | Typical Conditions | Key Features |

|---|---|---|

| EDC / HOBt | DCM or DMF, DIPEA, Room Temp. | Commonly used, water-soluble urea (B33335) byproduct. nih.gov |

| DCC / DMAP | DCM, Room Temp. | Highly efficient, forms insoluble DCU byproduct. nih.gov |

| HATU / DIPEA | DMF, Room Temp. | Very effective for difficult couplings, minimizes racemization. nih.gov |

| PyBOP | DMF or DCM, DIPEA, Room Temp. | Phosphonium-based reagent, good for solid-phase synthesis. |

The synthesis of the piperidine and pyrrolidine heterocyclic cores is a mature field of organic chemistry, with numerous established methods.

Piperidine Ring Construction:

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridine (B92270) precursors is a classical and widely used method to obtain the saturated piperidine ring. nih.gov This can be achieved using various catalysts like platinum, palladium, or rhodium under hydrogen pressure.

Intramolecular Cyclization: Piperidine rings can be formed through intramolecular reactions, such as the cyclization of haloamines or the reductive amination of amino-aldehydes or amino-ketones. mdpi.comresearchgate.net One-pot methods involving amide activation followed by reduction and intramolecular nucleophilic substitution provide an efficient route from halogenated amides. mdpi.comresearchgate.net

Mannich Reaction: The Mannich reaction, involving the condensation of an aldehyde, an amine, and a compound with an acidic proton (like a ketone), can be used to construct piperidin-4-one precursors. googleapis.comresearchgate.net

Pyrrolidine Ring Construction:

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful and stereoselective method for constructing highly substituted pyrrolidine rings. nih.govresearchgate.netresearchgate.netnih.gov

From Natural Precursors: Chiral pyrrolidines are often synthesized starting from readily available amino acids like proline or 4-hydroxyproline, which provide a pre-formed, stereochemically defined ring. mdpi.com

Intramolecular Cyclization: Similar to piperidines, pyrrolidines can be synthesized via intramolecular nucleophilic substitution of acyclic precursors, such as γ-haloamines. mdpi.com

Derivatization Strategies and Analogue Synthesis

The this compound scaffold can be readily modified to produce a wide range of analogues. Derivatization typically focuses on substitutions at the piperidine nitrogen or modifications of the pyrrolidine ring.

The secondary amine of the piperidine ring is a prime site for functionalization. The nucleophilic nitrogen can be readily alkylated, acylated, or arylated to introduce diverse substituents.

N-Alkylation: Reaction of this compound with alkyl halides (e.g., benzyl (B1604629) bromide, iodoethane) or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) affords N-alkylated derivatives.

N-Arylation: Coupling with aryl halides or boronic acids can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reductive Amination: The piperidine nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives.

These strategies allow for the introduction of a vast array of functional groups to explore structure-activity relationships in drug discovery programs. ajchem-a.com

Modifying the pyrrolidine ring is most commonly achieved by using a substituted pyrrolidine as a starting material in the amide coupling step. A wide variety of substituted pyrrolidines are commercially available or can be synthesized. For instance, using (R)- or (S)-3-hydroxypyrrolidine in the coupling reaction would introduce a hydroxyl group with defined stereochemistry onto the pyrrolidine ring.

Synthetic routes to substituted pyrrolidines often begin with functionalized acyclic precursors or utilize stereoselective methods like the azomethine ylide cycloaddition, which allows for precise control over the substitution pattern. nih.govresearchgate.netmdpi.com

| Modification Site | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Alkyl Halide, Base (K₂CO₃) | N-Alkylpiperidine |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine |

| Piperidine Nitrogen | N-Acylation | Acyl Chloride, Base (TEA) | N-Acylpiperidine (Amide) |

| Piperidine Nitrogen | N-Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | N-Sulfonylpiperidine (Sulfonamide) |

| Pyrrolidine Ring | Amide Coupling | Substituted Pyrrolidine, EDC/HOBt | Substituted Pyrrolidine Moiety |

Diversification at the Methanone (B1245722) Linkage

The methanone group (C=O) serves as a critical linker between the piperidine and pyrrolidine rings and is a prime target for chemical modification to generate structural analogs. The reactivity of this ketone allows for a variety of transformations, enabling the introduction of new functional groups and the alteration of the compound's steric and electronic properties.

Key diversification strategies include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can be used to introduce a wide range of alkyl, aryl, or alkynyl groups. This reaction transforms the planar ketone into a chiral tertiary alcohol, introducing a new stereocenter and significantly increasing the molecule's three-dimensionality.

Reduction: The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a straightforward method to introduce a hydroxyl group. The choice of reagent can influence the reaction conditions and functional group tolerance.

Reductive Amination: This two-step or one-pot process involves the initial formation of an iminium ion intermediate followed by reduction. It allows for the conversion of the carbonyl group into a new amine-containing moiety, effectively replacing the oxygen atom with a substituted nitrogen atom. This is a powerful method for expanding the core structure and introducing new points for further functionalization.

α-Functionalization: The carbon atoms adjacent (alpha) to the carbonyl group can be functionalized. Methodologies for the selective α-functionalization of cyclic amines often proceed through the formation of an iminium ion, which can then be attacked by nucleophiles. This allows for the introduction of substituents on the piperidine ring at the C-4 position, adjacent to the methanone linker. acs.org

These transformations highlight the versatility of the methanone linkage as a hub for generating a library of diverse analogs from a common intermediate.

Table 1: Potential Diversification Reactions at the Methanone Linkage

| Reaction Type | Reagent Example(s) | Product Functional Group | Key Structural Change |

| Nucleophilic Addition | CH₃MgBr, PhLi | Tertiary Alcohol | C=O → C(OH)R |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | C=O → CH(OH) |

| Reductive Amination | RNH₂, NaBH₃CN | Secondary/Tertiary Amine | C=O → CH(NHR) |

| Wittig Reaction | Ph₃P=CHR | Alkene | C=O → C=CHR |

Stereoselective Synthesis Approaches and Chiral Resolution

While this compound itself is an achiral molecule, the introduction of substituents on either the piperidine or pyrrolidine rings can create one or more stereocenters. The synthesis of specific stereoisomers is crucial in many applications, necessitating the use of stereoselective synthesis or the resolution of racemic mixtures.

Stereoselective Synthesis: Approaches to stereoselective synthesis aim to control the formation of a specific stereoisomer. This can be achieved through several strategies:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, chiral derivatives of proline could be used to construct the pyrrolidine ring, or pipecolic acid could serve as a precursor for a chiral piperidine scaffold, ensuring the desired stereochemistry is incorporated from the outset.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For example, the asymmetric hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) can yield an enantioenriched piperidine ring. Similarly, copper-catalyzed asymmetric cyclizative aminoboration has been used to synthesize chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov

Diastereoselective Reactions: When a stereocenter is already present in a molecule, it can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a chiral piperidine ring can proceed diastereoselectively, favoring the formation of one of two possible diastereomeric alcohols.

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of enantiomers), chiral resolution is required to separate them.

Kinetic Resolution: This technique relies on the differential reaction rate of enantiomers with a chiral reagent or catalyst. For example, the kinetic resolution of racemic N-Boc-2-arylpiperidines has been achieved using a chiral base system like n-BuLi/(−)-sparteine. whiterose.ac.ukrsc.orgacs.org This base selectively deprotonates one enantiomer, allowing it to be separated from the unreacted enantiomer. whiterose.ac.ukrsc.orgacs.org Catalytic kinetic resolution using chiral hydroxamic acids has also proven effective for resolving disubstituted piperidines. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. acs.org

Table 2: Comparison of Chiral Resolution Techniques for Piperidine Derivatives

| Technique | Principle | Advantages | Disadvantages |

| Catalytic Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. nih.gov | Small amount of chiral catalyst needed; can be highly selective. nih.gov | Maximum theoretical yield is 50% for the recovered starting material. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. acs.org | Widely applicable; can provide high enantiomeric purity. | Can be expensive for large-scale separations; requires specialized equipment. |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Can be cost-effective for large scale; established technology. | Success is not guaranteed; process can be labor-intensive. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The hydrogenation of pyridine precursors to form the piperidine ring is a highly atom-economical reaction, as is the direct coupling of alcohols and amines with the liberation of H₂.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net The development of catalytic methods for amide bond formation, which is analogous to the formation of the methanone linkage, is a key area of green chemistry research. researchgate.netucl.ac.uk This avoids the use of traditional coupling reagents that generate large amounts of stoichiometric waste. ucl.ac.uk

Use of Safer Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Recent syntheses of piperidine derivatives have explored the use of water as a catalyst and solvent. ajchem-a.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. Biocatalytic methods for amide bond formation are of growing interest as a sustainable alternative to traditional chemical methods. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Piperidin-4-yl(pyrrolidin-1-yl)methanone, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms. Protons on carbons alpha to the nitrogen atoms (positions 2 and 6 on the piperidine ring; positions 2' and 5' on the pyrrolidine ring) are typically shifted downfield. The spectrum would also feature a signal for the N-H proton of the piperidine ring. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal proton-proton coupling between adjacent, non-equivalent protons. analis.com.my

Expected NMR Data for this compound

Note: The following table presents predicted chemical shifts (δ) in ppm, which may vary based on the solvent and experimental conditions.

| Atom Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

| Piperidine N-H | Broad singlet | - |

| Piperidine H2, H6 | Multiplet | ~45-50 |

| Piperidine H3, H5 | Multiplet | ~28-33 |

| Piperidine H4 | Multiplet | ~40-45 |

| Pyrrolidine H2', H5' | Triplet | ~45-50 |

| Pyrrolidine H3', H4' | Multiplet | ~18-22 |

| Carbonyl C=O | - | ~170-175 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₈N₂O, corresponding to a monoisotopic mass of approximately 182.14 Da. nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ in the positive ion mode, with an expected m/z (mass-to-charge ratio) of approximately 183.15.

The fragmentation pattern in tandem mass spectrometry (MS/MS) offers valuable structural information. mdpi.com For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide bond. wvu.eduwvu.edu

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage adjacent to the nitrogen atoms.

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the pyrrolidine nitrogen, or the C-C bond between the carbonyl and the piperidine ring.

Ring Opening: Fragmentation of the piperidine or pyrrolidine rings.

Predicted Key Fragments in MS/MS Analysis

| m/z (approx.) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂N]⁺ | Loss of pyrrolidine ring |

| 98 | [C₅H₁₀N]⁺ | Piperidinyl cation |

| 84 | [C₅H₈N]⁺ | Fragmentation of piperidine ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound would be dominated by characteristic absorptions for the amide and amine groups. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the tertiary amide is expected in the range of 1630-1680 cm⁻¹. Other significant peaks include the N-H stretch from the secondary amine of the piperidine ring, typically appearing as a medium-intensity band around 3300-3500 cm⁻¹, and C-N stretching vibrations in the 1000-1350 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. researchgate.netresearchgate.net

Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Tertiary Amide | C=O Stretch | 1630 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation, it is not expected to absorb strongly in the visible region. The primary chromophore is the carbonyl group of the amide. This group typically exhibits a weak n→π* electronic transition, which would result in a UV absorption band at the lower end of the spectrum, potentially around 200-240 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely published, analysis of related structures provides strong indications of its expected solid-state conformation. researchgate.net

Studies on numerous piperidine-containing compounds have consistently shown that the piperidine ring adopts a stable chair conformation to minimize torsional and steric strain. nih.govmdpi.comresearchgate.net It is highly probable that the pyrrolidinylcarbonyl substituent at the C4 position of the piperidine ring would occupy an equatorial position. This orientation is sterically more favorable than the axial position, which would lead to significant 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the piperidine ring. The pyrrolidine ring itself typically adopts an envelope or twisted conformation. mdpi.com A full crystallographic analysis would confirm these conformations and provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). rsc.org The ratio of the solvents can be adjusted to achieve an optimal retention factor (Rf) value. Visualization of the spot can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or iodine vapor.

High-Performance Liquid Chromatography (HPLC): HPLC offers a highly sensitive and quantitative method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would be most common, utilizing a nonpolar stationary phase, such as a C18 column. ptfarm.pl The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector set to a wavelength where the analyte absorbs, such as near the λmax of the carbonyl chromophore. ptfarm.pl The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density, molecular orbitals) and predict the reactivity of molecules. Despite its widespread use for analyzing piperidine (B6355638) derivatives, no specific DFT studies detailing the optimized geometry, electronic properties, or reactivity descriptors for Piperidin-4-yl(pyrrolidin-1-yl)methanone have been published. Such a study would typically calculate parameters like total energy, dipole moment, and atomic charges to provide a foundational understanding of the molecule's behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported in the searched literature. A dedicated computational analysis would be required to determine these values and visualize the orbital distributions.

Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This analysis is valuable for predicting how a molecule will interact with other molecules, including biological targets. The MEP surface for this compound has not been computationally generated and published. An analysis would likely show a negative potential (typically colored red) around the carbonyl oxygen atom, indicating a site for electrophilic attack, and positive potentials (blue) near the piperidine N-H group.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for identifying potential drug candidates and understanding their mechanisms of action.

Identification of Potential Biological Targets and Binding Sites

While patents indicate that this compound can be used as a reactant in the synthesis of compounds targeting enzymes like monoacylglycerol lipase (B570770) (MAGL) or the Sigma-1 receptor (S1R), there are no published molecular docking studies that screen this specific compound against a panel of biological targets to identify its potential protein interactions or binding sites. Such research would be the first step in exploring its potential pharmacological applications.

Elucidation of Binding Modes and Key Interactions

Without identified biological targets, there are consequently no studies elucidating the specific binding modes of this compound. A molecular docking simulation would be necessary to predict its orientation within a protein's active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that stabilize the ligand-protein complex. This information is critical for structure-based drug design and lead optimization.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which contains two saturated heterocyclic rings connected by a ketone linker, MD simulations would be instrumental in understanding its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion. This data would reveal how the piperidine and pyrrolidine (B122466) rings orient themselves relative to each other and how this orientation fluctuates. Such information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Despite the utility of this technique, there are no specific published studies found that detail the molecular dynamics simulations, conformational analysis, or stability of this compound.

In Silico ADME Prediction for Lead Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties of a compound. These computational models predict how a drug candidate is likely to be processed by the body. For this compound, a comprehensive in silico ADME profile would be essential for its evaluation as a potential therapeutic agent.

Key ADME parameters that would be predicted include:

Absorption: Parameters such as Caco-2 permeability (predicting intestinal absorption) and skin permeability.

Distribution: Predictions of blood-brain barrier penetration, plasma protein binding, and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

While general ADME properties can be estimated using various online tools and software, detailed, peer-reviewed studies presenting a thorough in silico ADME analysis for lead optimization of this compound are not currently available in the scientific literature.

Table 1: Predicted Physicochemical Properties for ADME Assessment

| Property | Predicted Value | Significance for Drug-Likeness |

| Molecular Weight | 182.27 g/mol | Adherence to Lipinski's Rule of Five (<500) |

| LogP (Octanol-Water Partition Coefficient) | 0.8 | Indicates moderate lipophilicity, influencing absorption and distribution |

| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule of Five (≤10) |

| Polar Surface Area (PSA) | 32.3 Ų | Influences membrane permeability and oral bioavailability |

Note: These values are general predictions from computational models and have not been experimentally verified in published literature.

QTAIM and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonding, including covalent and noncovalent interactions. Noncovalent Interaction (NCI) analysis is a related computational technique that visualizes weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and binding.

For this compound, a QTAIM and NCI analysis would provide a detailed picture of its electronic structure. This would involve:

Identifying bond critical points to characterize the nature of covalent bonds within the piperidine and pyrrolidine rings.

Analyzing intramolecular hydrogen bonds that might contribute to the stability of certain conformations.

Visualizing noncovalent interactions that could play a role in how the molecule interacts with a biological target.

This level of detailed electronic structure analysis for this compound has not been reported in the existing scientific literature.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a crucial component of the Piperidin-4-yl(pyrrolidin-1-yl)methanone scaffold, and modifications to this ring, particularly at the nitrogen atom, have been shown to significantly modulate biological activity. Studies have revealed that the nature of the substituent on the piperidine nitrogen is a key determinant of the analgesic potency of this class of compounds.

Research has demonstrated that the introduction of an N-phenacyl group to the piperidine ring can confer significant analgesic properties. The electronic properties and the size of substituents on the phenyl ring of this phenacyl moiety further refine the activity. For instance, derivatives with electron-withdrawing groups, such as chloro, bromo, and fluoro, on the phenyl ring have been found to exhibit notable analgesic effects. The position of these substituents also plays a role, with para-substitution often proving to be favorable. researchgate.netresearchgate.net

The following table summarizes the analgesic activity of various N-phenacyl derivatives of 4-(1-pyrrolidinyl)piperidine (B154721), highlighting the influence of phenyl ring substituents. researchgate.netresearchgate.net

| Substituent on Phenyl Ring | Position | Analgesic Activity |

| Chloro | para | Significant |

| Bromo | para | Significant |

| Fluoro | para | Significant |

| Methoxy | para | Significant |

Data compiled from studies on N-phenacyl-4-(1-pyrrolidinyl)piperidine derivatives. researchgate.netresearchgate.net

These findings underscore the importance of the electronic and steric profile of the substituent on the piperidine nitrogen for achieving desired biological outcomes. The presence of an aromatic ring with specific electronic features appears to be a key pharmacophoric element for analgesic activity in this series of compounds.

Influence of Pyrrolidine (B122466) Moiety Modifications on Receptor Affinity

The pyrrolidine moiety is another key structural feature of this compound that contributes to its interaction with biological targets. Modifications to this five-membered ring can influence receptor affinity and selectivity. While specific SAR studies on the pyrrolidine ring of the title compound are not extensively detailed in publicly available literature, general principles from related classes of compounds, particularly those targeting opioid receptors, suggest that the pyrrolidine ring's integrity and substitution pattern are important for optimal binding.

In the broader context of opioid receptor ligands, the pyrrolidine ring can play a role in establishing crucial interactions within the receptor's binding pocket. For instance, in certain classes of mu-opioid receptor antagonists, the presence of a basic pyrrolidine residue was found to be favorable for good binding affinities. nih.gov Further alkylation of the pyrrolidine ring, for example with benzyl (B1604629) derivatives, has been shown to increase mu-opioid binding affinity. nih.gov This suggests that the pyrrolidine moiety can occupy a specific sub-pocket within the receptor, and its substitution can lead to enhanced interactions.

While direct evidence for this compound is limited, it is plausible that similar principles apply. Modifications to the pyrrolidine ring, such as the introduction of small alkyl or aryl groups, could potentially modulate the compound's affinity and selectivity for its biological target. Further research is warranted to systematically explore the impact of pyrrolidine moiety modifications on the receptor affinity of this specific scaffold.

Role of the Methanone (B1245722) Bridge in Ligand-Target Interactions

The methanone (or ketone) bridge connecting the piperidine and pyrrolidine rings is a critical linker that dictates the spatial orientation of these two cyclic systems. This, in turn, significantly influences how the molecule interacts with its biological target. The carbonyl group of the methanone bridge can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.

In the context of opioid receptor ligands, the proper positioning of a hydrogen bond acceptor is often a requirement for high-affinity binding. For instance, in the fentanyl class of analgesics, the propionyl group, which contains a carbonyl moiety, plays a relevant role in electronic interactions with the mu-opioid receptor. researchgate.net This highlights the importance of the carbonyl group in establishing key binding interactions.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a flexible molecule like this compound, which contains two saturated rings, understanding its preferred conformation is essential for elucidating its mechanism of action at a molecular level. Conformational analysis helps to identify the spatial arrangement of key pharmacophoric features that are recognized by the biological target.

For 4-anilidopiperidine analgesics, a related class of compounds, conformational factors have been shown to be crucial for their potent analgesic actions. nih.gov Studies on semi-rigid analogues of these compounds have revealed that specific conformations of the piperidine ring are preferred for optimal activity. nih.gov For instance, in a series of N-substituted 3α- and 3β-(propananilido)nortropanes, which serve as constrained analogs, the preferred conformation of the piperidine ring was found to be a boat conformation in the more active isomers. nih.gov

Bioisosteric Replacements and Their Effects on SAR (e.g., piperazine (B1678402) vs. piperidine)

Bioisosteric replacement is a common strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its core structure. A classic example is the replacement of a piperidine ring with a piperazine ring. This substitution introduces an additional nitrogen atom, which can alter the compound's basicity, polarity, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic profile.

In the context of developing dual-target ligands for opioid and other receptors, the choice between a piperidine and a piperazine core can have a significant impact on receptor affinity and selectivity. For instance, in a series of tetrahydroquinoline-based compounds targeting both mu and delta opioid receptors, the replacement of a piperidine core with a piperazine did not significantly alter the balanced binding profile, suggesting that for that particular scaffold, the second nitrogen was well-tolerated. nih.gov

However, in other systems, this bioisosteric switch can lead to dramatic changes in activity. For example, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, derivatives containing a piperidine core showed significantly higher affinity for the sigma-1 receptor compared to their piperazine-containing counterparts. researchgate.net This highlights that the subtle changes in structure and basicity introduced by the piperazine ring can have profound and sometimes unpredictable effects on receptor recognition.

The application of this bioisosteric replacement strategy to the this compound scaffold could lead to the discovery of analogs with altered receptor selectivity, improved solubility, or different metabolic stability. The following table illustrates the structural difference between the piperidine and piperazine cores.

| Ring System | Structure | Key Differences |

| Piperidine | Single basic nitrogen | |

| Piperazine | Two basic nitrogens, allowing for potential for dual interactions or altered pKa |

Further investigation into the bioisosteric replacement of the piperidine ring in this compound with piperazine and other heterocyclic systems is a promising avenue for the development of new therapeutic agents with optimized properties.

Pharmacological and Biological Research Applications

Target Identification and Validation Studies

Target identification and validation are foundational steps in drug discovery, and derivatives of the Piperidin-4-yl(pyrrolidin-1-yl)methanone scaffold have been instrumental in exploring a diverse array of molecular targets.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The pyrrolidinyl-methanone moiety is a recognized pharmacophore in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a validated target for type 2 diabetes. While direct inhibition data for the parent compound is not extensively published, numerous analogs incorporating this feature have been synthesized and evaluated. For instance, a derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emerged from one study as a highly potent and selective DPP-IV inhibitor with an IC₅₀ value of 13 nM. Such studies underscore the importance of the pyrrolidinyl-methanone structure for achieving potent enzyme inhibition.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: Derivatives featuring the piperidine (B6355638) and pyrrolidinone rings have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers like prostate and breast cancer. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones demonstrated significant inhibitory activity. Structure-activity relationship (SAR) studies revealed that the integrity of the piperidino ring was crucial; altering its size or polarity led to a severe loss of activity. The lead compound from this series, SN33638, exhibited potent inhibition of AKR1C3 with high selectivity over other isoforms. nih.govnih.gov

| Compound | Target | IC₅₀ | Selectivity |

|---|---|---|---|

| SN33638 | AKR1C3 | 13 nM | >300-fold vs other AKR1C isoforms |

The piperidine moiety, a core component of the title scaffold, is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of G-protein coupled receptors (GPCRs).

Serotonin (B10506) and Dopamine (B1211576) Receptors: The closely related phenyl(piperidin-4-yl)methanone (B1296144) fragment is a key feature in molecules targeting serotonin (5-HT) and dopamine (D) receptors. ontosight.ai Specific derivatives have shown notable affinity for 5-HT₂ₐ and D₄ receptors. The exploration of 4-heterocyclylpiperidines has led to the discovery of potent D₄ receptor antagonists with nanomolar affinity. ontosight.ai For example, one optimized isoxazole (B147169) derivative demonstrated high affinity and over 500-fold selectivity for the human D₄ receptor over the D₂ subtype.

Cannabinoid Receptors: The piperidine ring has been functionalized to create potent and selective inverse agonists for the cannabinoid type 1 (CB1) receptor. Researchers have targeted a specific binding pocket by modifying the 4-position of the piperidine ring to enhance potency and selectivity against the CB2 receptor.

Acetylcholine (B1216132) Receptors: In the context of the cholinergic system, certain piperidine derivatives have been shown to act as neuromuscular blocking agents. They appear to interfere with the coupling mechanism between acetylcholine binding and ion channel opening, rather than competing directly with acetylcholine at its binding site. Furthermore, radiolabeled N-methylpiperidin-4-yl esters serve as substrates for acetylcholinesterase (AChE), allowing for in vivo imaging of enzyme activity in the brain.

In Vitro Efficacy and Selectivity Profiling

Beyond initial binding and inhibition assays, derivatives of the this compound scaffold are subjected to rigorous in vitro testing to establish their cellular efficacy and target selectivity.

The translation of enzyme inhibition or receptor binding into a cellular effect is a critical validation step.

Anticancer Activity: AKR1C3 inhibitors based on this scaffold have demonstrated the ability to suppress androgen synthesis in prostate cancer cell lines, leading to an antiproliferative effect. nih.gov Similarly, novel piperidine-based dopamine D₄ receptor antagonists have been shown to dose-dependently decrease the viability of glioblastoma (GBM) cells, induce cell death, and cause mitochondrial dysfunction.

Anti-inflammatory Effects: In other studies, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were screened in cell-based assays to test their ability to inhibit NLRP3-inflammasome-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in human macrophage cell lines.

Ensuring a molecule acts specifically on its intended target is crucial for developing safe and effective drugs. Derivatives containing the piperidine-pyrrolidine motif are frequently profiled for selectivity.

Enzyme Selectivity: As noted, inhibitors of AKR1C3 derived from this scaffold showed high selectivity (>300-fold) against closely related aldo-keto reductase isoforms (AKR1C1, AKR1C2, AKR1C4). nih.gov

Receptor Selectivity: In the development of CNS-active agents, achieving selectivity between different dopamine receptor subtypes is a key objective. Systematic exploration of the 4-heterocyclylpiperidine structure has yielded compounds with over 500-fold selectivity for the D₄ receptor over the D₂ receptor and over 200-fold selectivity over the D₃ receptor. Likewise, research on cannabinoid receptor ligands has produced CB1 inverse agonists with exceptional selectivity over CB2 receptors.

| Compound Class | Primary Target | Affinity | Selectivity vs. D₂ Receptor | Selectivity vs. D₃ Receptor |

|---|---|---|---|---|

| 4-Heterocyclylpiperidines | Dopamine D₄ Receptor | Nanomolar range | >500-fold | >200-fold |

Preclinical Pharmacodynamics (PD) Investigations

While specific pharmacodynamic data for this compound is not available, its derivatives have advanced into preclinical models. These studies aim to demonstrate a drug's effect on the body and its mechanism of action in a living system. For example, a potent DPP-IV inhibitor containing a related pyrrolidinyl-methanone structure was shown to improve glucose tolerance in preclinical animal models of diabetes. This type of in vivo investigation is a critical step, providing evidence that the in vitro activity of a compound translates into a meaningful physiological effect, thereby validating the therapeutic concept before potential human trials.

Investigation of Potential Therapeutic Areas

While direct research on the specific molecule this compound is limited in publicly accessible literature, the core structure, which combines a piperidine ring and a pyrrolidine-carbonyl group, is a key feature in a wide array of derivatives investigated for significant therapeutic applications. This scaffold is recognized in medicinal chemistry for its versatility, allowing for the development of compounds with diverse biological activities. The following sections explore the role of molecules containing this structural motif in various fields of pharmacological research.

Anti-cancer and Anti-tumor Agents

The piperidine and pyrrolidine (B122466) moieties are integral components of numerous compounds designed and evaluated for their antiproliferative properties. Research has shown that incorporating these heterocyclic rings into larger molecular structures can lead to potent cytotoxic activity against various human cancer cell lines.

One area of investigation involves novel 1,4-disubstituted chloroethylaminoanthraquinones that incorporate rigid piperidinyl or pyrrolidinyl ring systems. nih.gov These compounds were designed as DNA-alkylating agents. Several derivatives demonstrated potent cytotoxicity, with IC50 values below 40 nM in human ovarian cancer A2780 cells. nih.gov Two specific agents in this class, compounds 18 and 19, exhibited mean GI50 values (the concentration causing 50% growth inhibition) of 96 nM and 182 nM, respectively, across the NCI's panel of human tumor cell lines. nih.gov

Another class of molecules, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has also been synthesized and assessed for anti-cancer potential. nih.gov Certain compounds from this series were found to reduce the growth of multiple hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. nih.gov Similarly, quinoline (B57606) analogues featuring a 4-(piperidin-1-ylmethyl) substituent have been studied. researchgate.net Derivatives from this series, specifically compounds 7b and 7g, inhibited the growth of T-47D (breast), HeLa (cervical), and MCF-7 (breast) cancer cell lines by up to 90%, and the HepG2 (liver) cancer cell line by 80%. researchgate.net

Furthermore, piperazine-conjugated derivatives of the Vinca alkaloid vindoline (B23647) have shown significant antiproliferative effects. mdpi.com Compounds where a substituted piperazine (B1678402) was attached to position 17 of vindoline were particularly effective, showing low micromolar growth inhibition values against a majority of the 60 human tumor cell lines tested. mdpi.com

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) |

| 1,4-Disubstituted Chloroethylaminoanthraquinones | Human Ovarian (A2780) | < 40 nM |

| Anthraquinone Derivative 18 | NCI 60 Cell Line Panel | Mean GI50 = 96 nM |

| Anthraquinone Derivative 19 | NCI 60 Cell Line Panel | Mean GI50 = 182 nM |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline 7b & 7g | T-47D, HeLa, MCF-7 | ~90% growth inhibition |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline 7b & 7g | HepG2 | ~80% growth inhibition |

| 17-[4-(Trifluoromethyl)benzyl]piperazine-Vindoline Conjugate 23 | Breast (MDA-MB-468) | GI50 = 1.00 µM |

| 17-[1-Bis(4-fluorophenyl)methyl]piperazine-Vindoline Conjugate 25 | Non-small cell lung (HOP-92) | GI50 = 1.35 µM |

Antihyperglycemic and Anti-diabetic Applications

Derivatives containing pyrrolidine and piperidine rings have been a major focus in the development of treatments for type 2 diabetes, particularly as inhibitors of the enzyme dipeptidyl peptidase-IV (DPP-IV). researchgate.netpensoft.net Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which helps to regulate blood glucose levels. researchgate.net

A notable example is the compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), which emerged from a series of 4-substituted proline amides. researchgate.net It was identified as a potent and selective DPP-IV inhibitor with an IC50 value of 13 nM. researchgate.net This compound also demonstrated high oral bioavailability in preclinical studies. researchgate.net

In a different study, sulfonamide derivatives of pyrrolidine and piperidine were designed and synthesized as potential anti-diabetic agents targeting DPP-IV. nih.gov Within this series, one of the most potent compounds discovered was designated 9a , which exhibited a DPP-IV inhibitory concentration (IC50) of 41.17 nM. nih.gov

Beyond DPP-IV inhibition, these scaffolds are also used to target other enzymes involved in glucose metabolism. Researchers have developed pyrrolidine derivatives that act as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates. nih.gov One such derivative, featuring a p-OCH3 group, showed significant inhibition of both α-amylase (IC50 = 26.24 µg/mL) and α-glucosidase (IC50 = 18.04 µg/mL). nih.gov

| Compound Class/Derivative | Target Enzyme | Potency (IC50) |

| (3,3-Difluoro-pyrrolidin-1-yl)-[...]methanone (PF-00734200 ) | DPP-IV | 13 nM |

| Piperidine Sulfonamide Derivative 9a | DPP-IV | 41.17 nM |

| Pyrrolidine Derivative with p-OCH3 group | α-Amylase | 26.24 µg/mL |

| Pyrrolidine Derivative with p-OCH3 group | α-Glucosidase | 18.04 µg/mL |

Neuropsychiatric and Neurodegenerative Disorders

The piperidine scaffold is a component of compounds being investigated for their potential in treating neurodegenerative and neuropsychiatric disorders. The therapeutic strategy often involves targeting neuroinflammation, which is a key pathological process in conditions like Alzheimer's and Parkinson's disease. mdpi.com

Researchers at the National Institute on Aging (NIA) have developed a family of compounds based on a 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-dione structure. nih.gov These molecules are designed as potent anti-inflammatory agents with improved chemical stability and water solubility compared to earlier immunomodulatory imide drugs (IMiDs). nih.gov In cellular studies, these new compounds significantly reduced key inflammatory markers. A critical finding is that these derivatives show high binding affinity for sigma and serotonin receptors, which are linked to cellular inflammation and are considered important targets in the context of neurodegenerative disorders. nih.gov This dual activity suggests a potential for modulating neuroinflammatory pathways. nih.gov

Anti-infective Applications (e.g., antimalarial, antimicrobial)

The piperidine-pyrrolidine framework is present in many molecules synthesized for their potential to combat infectious diseases caused by bacteria, fungi, and protozoa. biomedpharmajournal.orgsemanticscholar.org

In the field of antiprotozoal research, a series of (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(pyrrolidin-2-yl)methanone derivatives were synthesized and evaluated. nih.gov Several of these compounds showed promising in vitro activity against Entamoeba histolytica, the parasite responsible for amoebiasis. Six compounds had IC50 values ranging from 0.14 to 1.26 µM, which is more potent than the standard drug metronidazole (B1676534) (IC50 1.80 µM). nih.govresearchgate.net The same series of compounds also exhibited antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum, with IC50 values in the range of 1.42 to 19.62 µM. nih.gov

Another study focused on aryl piperazine and pyrrolidine derivatives for their antimalarial properties against a chloroquine-resistant strain of P. falciparum. nih.gov The most active compound identified, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, was highly potent with an IC50 of 0.5 µM. nih.gov

In antibacterial and antifungal research, various derivatives of piperidin-4-one have been synthesized and screened. biomedpharmajournal.orgresearchgate.net One study showed that thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones displayed significant activity against bacteria such as Staphylococcus aureus and E. coli, as well as fungi like C. albicans. biomedpharmajournal.org Another study reported that derivatives of 4-(1-pyrrolidinyl) piperidine showed significant antifungal and antibacterial activity. researchgate.net

| Compound Class/Derivative | Target Organism | Activity (IC50 / MIC) |

| (Piperazin-1-yl)(pyrrolidin-2-yl)methanone Derivatives | Entamoeba histolytica | 0.14 - 1.26 µM |

| (Piperazin-1-yl)(pyrrolidin-2-yl)methanone Derivatives | Plasmodium falciparum | 1.42 - 19.62 µM |

| Aryl Piperazine/Pyrrolidine Derivative | Plasmodium falciparum (resistant) | 0.5 µM |

| Piperidin-4-one Thiosemicarbazone Derivatives | Staphylococcus aureus, E. coli, C. albicans | Significant Activity |

Other Emerging Biological Activities

The structural versatility of the piperidine-pyrrolidine scaffold has led to its exploration in other therapeutic areas, including pain management and the modulation of inflammatory pathways.

Several studies have investigated 4-(1-pyrrolidinyl) piperidine analogues for their analgesic potential. researchgate.netresearchgate.net When evaluated using the tail-flick method in animal models, a standard test for analgesic efficacy, various synthesized derivatives showed significant to highly significant activity, suggesting their potential as a basis for developing new classes of analgesics. researchgate.net

More recently, a scaffold containing a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been identified as a novel inhibitor of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders. Compounds from this series were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in human macrophages, identifying a promising new avenue for anti-inflammatory drug discovery. mdpi.com

Metabolic Investigations and Biotransformation Pathways

In Vitro Metabolic Stability in Biological Matrices

No data is available regarding the in vitro metabolic stability of Piperidin-4-yl(pyrrolidin-1-yl)methanone in biological matrices such as human liver microsomes, S9 fractions, or plasma.

Identification of Major Metabolites

There are no published studies that have identified or characterized the metabolites of this compound.

Cytochrome P450 (CYP) Isoform Involvement in Metabolism

Specific Cytochrome P450 isoforms responsible for the metabolism of this compound have not been identified in the scientific literature.

Influence of Structure on Metabolic Fate

Without experimental data, the influence of the specific structural features of this compound on its metabolic fate cannot be determined.

Future Directions and Translational Research Perspectives

Rational Design of Next-Generation Analogues

The rational design of next-generation analogs of Piperidin-4-yl(pyrrolidin-1-yl)methanone is a cornerstone of future research, aiming to enhance therapeutic efficacy and specificity. This approach relies heavily on understanding the structure-activity relationships (SAR) of existing derivatives. By systematically modifying the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the methanone (B1245722) linker, researchers can probe the molecular interactions that govern biological activity. For instance, the introduction of various substituents on the piperidine ring can modulate lipophilicity and metabolic stability, properties that are crucial for pharmacokinetic profiles. enamine.net

Computational modeling and in silico screening are becoming increasingly integral to this process. These techniques allow for the virtual evaluation of large libraries of potential analogs, predicting their binding affinities for specific targets and identifying candidates with the most promising profiles for synthesis and experimental testing. This predictive power can significantly accelerate the drug discovery pipeline.

Furthermore, the synthesis of spirocyclic, fused, and bridged sp3-rich scaffolds represents a promising avenue for creating novel analogs with unique three-dimensional structures. enamine.net These complex architectures can offer improved target engagement and selectivity compared to flatter, more traditional molecular frameworks. The development of innovative synthetic methodologies, such as biocatalytic C-H oxidation and radical cross-coupling, is simplifying the construction of these complex piperidine structures, making them more accessible for medicinal chemistry campaigns. news-medical.net

A key consideration in the design of next-generation analogs is the potential for isoform-selective inhibition, particularly for targets that are part of larger enzyme families. For example, in the context of aldo-keto reductase inhibitors, achieving selectivity for a specific isoform like AKR1C3 is critical to minimizing off-target effects. researchgate.net Crystal structure analysis of ligand-target complexes can provide invaluable insights into the specific interactions that confer isoform selectivity, guiding the design of more refined and targeted inhibitors. researchgate.net

Table 1: Strategies for Rational Analog Design

| Strategy | Rationale | Key Techniques |

| Structure-Activity Relationship (SAR) Studies | To identify key molecular features responsible for biological activity and optimize them. | Systematic chemical modification, biological activity assays. |

| Computational Modeling | To predict binding affinities and pharmacokinetic properties of virtual compounds. | Molecular docking, quantitative structure-activity relationship (QSAR). |

| Fragment-Based Drug Design | To build potent ligands from smaller fragments that bind to the target. | X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy. |

| Scaffold Hopping | To replace the core molecular structure with a novel scaffold while retaining biological activity. | Bioisosteric replacement, computational screening. |

Combination Therapies and Synergistic Effects

The investigation of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome potential resistance mechanisms. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are of particular interest. For instance, piperine, a naturally occurring compound containing a piperidine moiety, has been shown to enhance the pharmacokinetic profile of several drugs and phytochemicals. nih.gov This suggests that piperidine-containing compounds could serve as valuable adjuncts in various therapeutic regimens.

The potential for synergistic effects can be explored in a variety of disease contexts. In oncology, for example, combining a piperidine-based compound with a standard chemotherapeutic agent could allow for lower doses of the cytotoxic drug, thereby reducing toxicity while maintaining or even improving anti-cancer activity. Similarly, in the treatment of infectious diseases, combination therapies can help to prevent the emergence of drug-resistant strains.

Preclinical studies are essential to identify promising drug combinations and to elucidate the underlying mechanisms of synergy. These studies often involve in vitro assays using relevant cell lines, followed by in vivo experiments in animal models of disease. High-throughput screening platforms can be employed to rapidly evaluate a large number of drug combinations.

A deeper understanding of the polypharmacology of this compound and its analogs will also be crucial. Many drugs interact with multiple targets, and this multi-target activity can contribute to both their therapeutic effects and their side effects. By characterizing the full spectrum of molecular targets for these compounds, researchers can more rationally design combination therapies that maximize synergistic interactions while minimizing antagonistic or adverse effects.

Development of Advanced Delivery Systems

The therapeutic potential of this compound and its analogs can be significantly enhanced through the development of advanced drug delivery systems. These systems aim to improve the solubility, bioavailability, and targeted delivery of therapeutic agents, thereby increasing their efficacy and reducing potential side effects. bohrium.com

One promising approach is the use of nanocarriers, such as lipid-based nanoparticles (LNPs), polymeric nanoparticles, and solid lipid nanoparticles (SLNs). bohrium.comnih.gov These carriers can encapsulate the drug, protecting it from degradation in the body and facilitating its transport to the site of action. For example, piperazine-containing ionizable lipids have been shown to preferentially deliver mRNA to immune cells in vivo, highlighting the potential for targeted delivery to specific cell types without the need for targeting ligands. nih.gov

Surface modification of these nanocarriers with specific ligands, such as antibodies or peptides, can further enhance their targeting capabilities. This "active targeting" approach can direct the drug-loaded nanoparticles to specific tissues or cells that overexpress the corresponding receptor, thereby concentrating the therapeutic effect where it is needed most.

Another area of active research is the development of controlled-release formulations. Polymeric films, hydrogels, and prodrugs can be designed to release the active compound in a sustained manner over an extended period. nih.gov This can help to maintain therapeutic drug concentrations within the desired range, improving patient compliance by reducing the frequency of administration. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been investigated for their potential in controlled-release applications. nih.gov

The use of magnetically recyclable heterogeneous catalysts, such as piperidine-functionalized iron oxide nanoparticles, in the synthesis of piperidine derivatives also opens up possibilities for novel delivery applications where magnetic targeting could be employed. researchgate.netacgpubs.org

Table 2: Advanced Drug Delivery Systems for Piperidine Derivatives

| Delivery System | Advantages | Examples |

| Lipid-Based Nanoparticles (LNPs) | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs). |

| Polymeric Nanoparticles | Tunable size and surface properties, potential for controlled release. | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. |

| Polymeric Films and Hydrogels | Sustained drug release, suitable for localized delivery. | Sodium alginate/poly(vinyl alcohol) films. nih.gov |

| Prodrugs | Improved solubility and bioavailability, targeted activation at the site of action. | Ester and amide prodrugs. |

Emerging Research Paradigms and Technological Advancements

The field of drug discovery and development is continually being transformed by emerging research paradigms and technological advancements. These innovations are poised to significantly impact the future trajectory of research on this compound and its analogs.

High-throughput screening (HTS) technologies, for instance, have revolutionized the early stages of drug discovery by enabling the rapid screening of vast compound libraries against specific biological targets. The integration of HTS with advanced cellular imaging and reporter gene assays provides a powerful platform for identifying novel hits and for characterizing their mechanism of action.

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, is providing an unprecedented level of insight into the complex biological systems that underlie health and disease. By applying these technologies, researchers can identify novel drug targets, discover biomarkers for patient stratification, and gain a more comprehensive understanding of the on- and off-target effects of drug candidates.

Advances in synthetic chemistry are also playing a crucial role. The development of novel catalytic systems and synthetic methodologies, such as flow microreactors for electroreductive cyclization, is enabling the more efficient and sustainable synthesis of complex piperidine and pyrrolidine derivatives. beilstein-journals.orgresearchgate.net This not only accelerates the synthesis of new analogs for biological evaluation but also facilitates the scale-up of promising lead compounds for further development.

Furthermore, the increasing use of artificial intelligence (AI) and machine learning in drug discovery is set to have a profound impact. These computational tools can be used to analyze large datasets, predict the properties of new molecules, and design novel compounds with desired characteristics. By harnessing the power of AI, researchers can navigate the vast chemical space of possible piperidine derivatives more effectively and identify the most promising candidates for therapeutic development.

Bridging Basic Research to Potential Clinical Development

The ultimate goal of research on this compound and its analogs is to translate promising findings from the laboratory into tangible clinical benefits for patients. This transition from basic research to clinical development is a complex and multifaceted process that requires a strategic and collaborative approach.

A critical first step is the rigorous preclinical evaluation of lead compounds. This includes comprehensive in vitro and in vivo studies to establish a compound's efficacy, selectivity, and mechanism of action. It is also essential to conduct thorough pharmacokinetic and toxicological studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for adverse effects.

Once a compound has demonstrated a favorable preclinical profile, the next stage is to file an Investigational New Drug (IND) application with the relevant regulatory authorities, such as the U.S. Food and Drug Administration (FDA). The IND application must contain detailed information on the compound's chemistry, manufacturing, and controls (CMC), as well as the results of all preclinical studies.

If the IND is approved, the compound can then enter clinical trials, which are typically conducted in three phases. Phase I trials are primarily focused on assessing the safety and tolerability of the new drug in a small group of healthy volunteers. Phase II trials are designed to evaluate the drug's efficacy in a larger group of patients with the target disease and to determine the optimal dose. Phase III trials are large-scale, multicenter studies that are intended to confirm the drug's efficacy and safety in a diverse patient population.

Throughout this process, close collaboration between academic researchers, pharmaceutical companies, and regulatory agencies is essential. By working together, these stakeholders can help to ensure that the most promising drug candidates are advanced through the development pipeline in a timely and efficient manner. The journey from a basic research discovery to a new approved medicine is a long and challenging one, but for compounds with the potential to address unmet medical needs, it is a journey worth taking.

Q & A

Q. What are the primary synthetic routes for Piperidin-4-yl(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrrolidine with a pre-functionalized piperidine scaffold. Key steps include:

- Acylation: Reacting 4-piperidone derivatives with pyrrolidine in the presence of coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Reductive Amination: Using sodium cyanoborohydride to stabilize intermediates, as seen in risperidone synthesis .

- Optimization: Yield is highly dependent on temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. For example, excess pyrrolidine (1.5 eq) improves conversion rates .

Q. How is structural characterization performed for this compound?

Methodological Answer: